2-Methoxypropan-2-yl 2-cyanoacetate
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Overview
Description
2-Methoxypropan-2-yl 2-cyanoacetate is an organic compound with the molecular formula C7H11NO3. It is also known by other names such as 1-methoxypropan-2-yl 2-cyanoacetate and 2-methoxyisopropyl cyanoacetate . This compound is characterized by the presence of a cyano group (-CN) and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-Methoxypropan-2-yl 2-cyanoacetate typically involves the reaction of 2-methoxypropan-2-ol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with 2-methoxypropan-2-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
2-Methoxypropan-2-yl 2-cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active methylene group in the cyanoacetate moiety can undergo condensation reactions with carbonyl compounds to form various heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and 2-methoxypropan-2-ol.
Common reagents used in these reactions include amines, aldehydes, and ketones. The major products formed from these reactions are cyanoacetamide derivatives and heterocyclic compounds .
Scientific Research Applications
2-Methoxypropan-2-yl 2-cyanoacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxypropan-2-yl 2-cyanoacetate involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various nucleophilic substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Methoxypropan-2-yl 2-cyanoacetate can be compared with other cyanoacetate derivatives such as methyl cyanoacetate and ethyl cyanoacetate. While all these compounds contain the cyanoacetate moiety, this compound is unique due to the presence of the 2-methoxypropan-2-yl group, which can influence its reactivity and solubility properties .
Similar compounds include:
- Methyl cyanoacetate
- Ethyl cyanoacetate
- 2-Methoxyethyl cyanoacetate
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-methoxypropan-2-yl 2-cyanoacetate |
InChI |
InChI=1S/C7H11NO3/c1-7(2,10-3)11-6(9)4-5-8/h4H2,1-3H3 |
InChI Key |
VFEGZCVXMBLPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)OC(=O)CC#N |
Origin of Product |
United States |
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